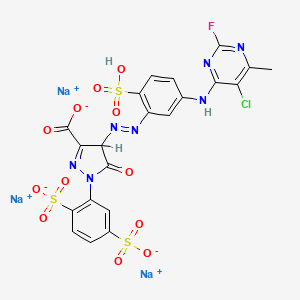
beta-D-Digitalopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Digitalopyranose: is a deoxygalactose derivative with the molecular formula C7H14O5 . It is a type of sugar molecule that plays a significant role in various biological and chemical processes. This compound is known for its unique structural properties and its involvement in different biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of beta-D-Digitalopyranose typically involves the use of specific reagents and catalysts. One common method includes the reaction of 2,3,4,6-tetra-acetyl bromo-glucose with octanol in the presence of zinc oxide as a catalyst . This reaction produces 1-octyl-2,3,4,6-tetra-acetyl-beta-D-glucopyranoside , which is then subjected to deacetylation to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of zinc oxide as a catalyst is preferred due to its stability, availability, and lower cost compared to other catalysts .
Chemical Reactions Analysis
Types of Reactions
Beta-D-Digitalopyranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids , while reduction can produce alcohols .
Scientific Research Applications
Beta-D-Digitalopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.
Mechanism of Action
The mechanism of action of beta-D-Digitalopyranose involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical processes. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Beta-D-Glucopyranose
- Beta-D-Galactopyranose
- Beta-D-Mannopyranose
Uniqueness
Beta-D-Digitalopyranose is unique due to its specific structural configuration and the presence of a deoxygalactose moiety. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
1357151-49-5 |
|---|---|
Molecular Formula |
C7H14O5 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-4-methoxy-6-methyloxane-2,3,5-triol |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)6(11-2)5(9)7(10)12-3/h3-10H,1-2H3/t3-,4+,5-,6+,7-/m1/s1 |
InChI Key |
OEKPKBBXXDGXNB-IBISWUOJSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


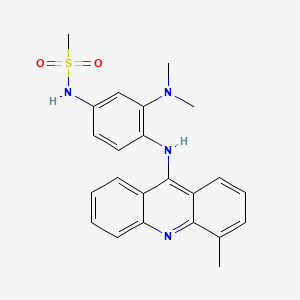


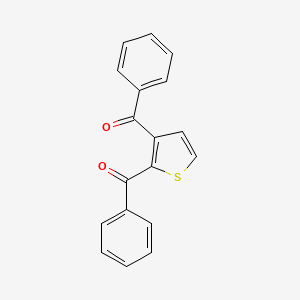
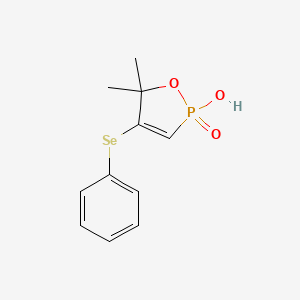

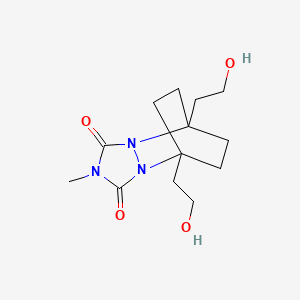
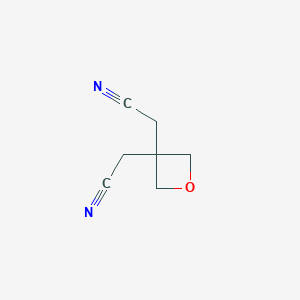
![18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one](/img/structure/B12791287.png)
![(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B12791290.png)
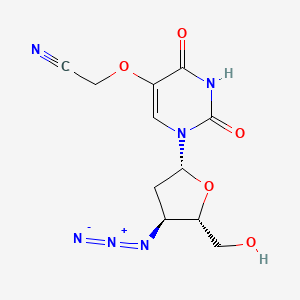
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791299.png)
